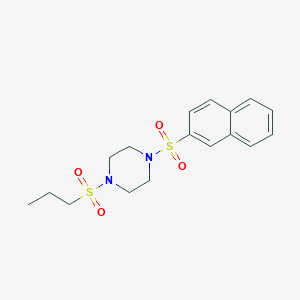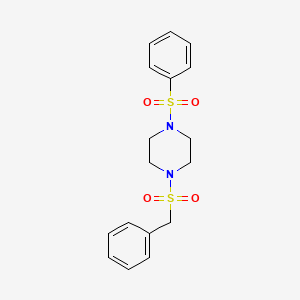
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine
描述
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as FNPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the piperazine family and has a molecular weight of 432.5 g/mol. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
作用机制
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine acts as a competitive antagonist of the 5-HT7 receptor by binding to its orthosteric site and blocking the binding of serotonin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of neuronal activity and neurotransmitter release. This compound also acts as an inhibitor of CA IX by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to decrease the release of glutamate and dopamine in the prefrontal cortex of rats, which is associated with the regulation of mood and cognition. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro, which is attributed to its inhibition of CA IX activity.
实验室实验的优点和局限性
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor and CA IX enzyme, its solubility in organic solvents, and its stability under physiological conditions. However, it also has some limitations, such as its potential toxicity and side effects, its limited availability and high cost, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has several potential future directions for scientific research, including its use as a tool compound for the study of the 5-HT7 receptor and CA IX enzyme, its development as a therapeutic agent for the treatment of psychiatric disorders and cancer, and its optimization as a drug candidate with improved pharmacological properties. Further studies are needed to elucidate its mechanism of action, optimize its structure-activity relationship, and evaluate its safety and efficacy in preclinical and clinical trials.
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in scientific research. Its synthesis method is simple and efficient, and it has been studied for its potential applications in various scientific research fields. This compound acts as a selective and potent antagonist of the 5-HT7 receptor and inhibitor of CA IX enzyme, and has several advantages and limitations for lab experiments. Its potential future directions include its use as a tool compound and therapeutic agent, and further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
科学研究应用
1-(3-fluorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective and potent antagonist of the serotonin 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. This compound has also been found to inhibit the activity of the human carbonic anhydrase IX (CA IX) enzyme, which is overexpressed in various cancer cells and is a potential target for anticancer therapy.
属性
IUPAC Name |
(3-fluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-19-7-3-6-18(14-19)21(25)23-10-12-24(13-11-23)28(26,27)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUKXHYQAIMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(benzylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468182.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)

![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)

![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3468217.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-(3-methylbutanoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468234.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3468242.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B3468253.png)